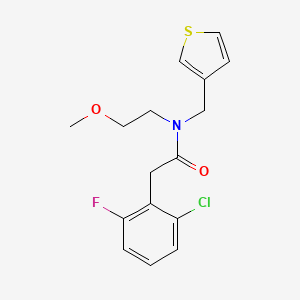

2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide

CAS No.: 1797613-37-6

Cat. No.: VC6873986

Molecular Formula: C16H17ClFNO2S

Molecular Weight: 341.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797613-37-6 |

|---|---|

| Molecular Formula | C16H17ClFNO2S |

| Molecular Weight | 341.83 |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C16H17ClFNO2S/c1-21-7-6-19(10-12-5-8-22-11-12)16(20)9-13-14(17)3-2-4-15(13)18/h2-5,8,11H,6-7,9-10H2,1H3 |

| Standard InChI Key | ZZBKBSXYOIEEMQ-UHFFFAOYSA-N |

| SMILES | COCCN(CC1=CSC=C1)C(=O)CC2=C(C=CC=C2Cl)F |

Introduction

Chemical Formula and Molecular Weight

While the exact chemical formula and molecular weight of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide are not provided, we can infer from related compounds:

-

2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide has a molecular formula of C11H13ClFNO2 and a molecular weight of 245.68 g/mol .

-

The addition of a thiophen-3-ylmethyl group would increase the molecular weight and complexity.

Structural Components

-

Chloro-Fluorophenyl Group: This group is known for its stability and reactivity, often used in pharmaceuticals for its ability to interact with biological targets.

-

Methoxyethyl Group: Provides solubility and potential bioavailability enhancements.

-

Thiophen-3-ylmethyl Group: Contributes to the compound's aromaticity and potential biological activity.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including acylation and alkylation processes. For example, the synthesis of related acetamide derivatives often involves the reaction of appropriate amines with acyl chlorides or anhydrides.

Biological Activity

Compounds with similar structures have shown various biological activities, including antimicrobial and antioxidant properties. For instance, thiophene derivatives have been explored for their potential as antimicrobial agents . The presence of a chloro-fluorophenyl group could enhance these activities by interacting with biological targets.

Research Findings and Implications

While specific research findings on 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide are not available, related compounds have shown promise in medicinal chemistry. The combination of different functional groups in a single molecule can lead to enhanced biological activity and specificity.

Data Table: Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide | C11H13ClFNO2 | 245.68 | Potential bioavailability enhancements |

| (2-Chloro-6-fluorophenyl)acetamidoxime | C8H8ClFN2O | 202.61 | Antimicrobial potential |

| 2-(2-chloro-6-fluorophenyl)-2-(N-methylacetamido)acetic acid | C11H11ClFNO3 | 259.66 | Potential pharmacological activities |

Given the lack of specific data on 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide, this table highlights related compounds and their characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume